molecular formula C8H10BrNO B1290392 2-Bromo-6-propoxypyridine CAS No. 891842-82-3

2-Bromo-6-propoxypyridine

Cat. No.: B1290392
CAS No.: 891842-82-3
M. Wt: 216.07 g/mol
InChI Key: JROFSFBGPCHTHB-UHFFFAOYSA-N
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Description

2-Bromo-6-propoxypyridine is an organic compound with the molecular formula C8H10BrNO. It is a derivative of pyridine, where the bromine atom is substituted at the second position and a propoxy group is attached at the sixth position. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-6-propoxypyridine can be synthesized through several methods. One common method involves the bromination of 6-propoxypyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-propoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Scientific Research Applications

2-Bromo-6-propoxypyridine is a versatile compound with several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-propoxypyridine in chemical reactions involves the activation of the bromine atom or the propoxy group, facilitating nucleophilic substitution or coupling reactions. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the boronic acid .

Comparison with Similar Compounds

2-Bromo-6-propoxypyridine can be compared with other halogenated pyridines and propoxy-substituted pyridines:

The uniqueness of this compound lies in its balanced reactivity, making it a valuable intermediate in organic synthesis and catalysis .

Properties

IUPAC Name

2-bromo-6-propoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-6-11-8-5-3-4-7(9)10-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROFSFBGPCHTHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634939
Record name 2-Bromo-6-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891842-82-3
Record name 2-Bromo-6-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a sodium propan-1-olate solution, prepared by addition of sodium (36 mg, 1.58 mmol) to propanol (1 mL), was added 2,6-dibromopyridine (250 mg, 1.06 mmol). The mixture was stirred at 90° C. for 2 h, then was diluted with EtOAc. The organic phase was washed with water (2×) and brine, dried (Na2SO4) and concentrated. The crude material was purified by flash chromatography (0 to 10% EtOAc/hexanes gradient) to afford 189 mg of Intermediate 161.1 as a colorless oil. LCMS (2 min gradient) RT=1.82 min, 216.1 (M+H)+.
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250 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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